molecular formula C14H24O3 B14391310 1,4-Dioxaspiro[4.11]hexadecan-6-one CAS No. 89874-34-0

1,4-Dioxaspiro[4.11]hexadecan-6-one

Cat. No.: B14391310
CAS No.: 89874-34-0
M. Wt: 240.34 g/mol
InChI Key: MNSYYNKZVKQONL-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[411]hexadecan-6-one is a chemical compound with the molecular formula C14H26O3 It is characterized by a spiroketal structure, which consists of a spiro-connected dioxane ring and a hexadecanone moiety

Preparation Methods

The synthesis of 1,4-Dioxaspiro[4.11]hexadecan-6-one typically involves the reaction of a suitable precursor with ethylene glycol under acidic conditions to form the spiroketal structure. One common method involves the use of 1,4-cyclohexanedione as a starting material, which undergoes a condensation reaction with ethylene glycol in the presence of an acid catalyst to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and isolation to ensure the compound’s high purity and yield.

Chemical Reactions Analysis

1,4-Dioxaspiro[4.11]hexadecan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1,4-Dioxaspiro[4.11]hexadecan-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1,4-Dioxaspiro[4.11]hexadecan-6-one exerts its effects is primarily related to its spiroketal structure. This structure allows the compound to interact with various molecular targets, including enzymes and receptors, through specific binding interactions. The pathways involved in these interactions depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

1,4-Dioxaspiro[4.11]hexadecan-6-one can be compared with other spiroketal compounds, such as 1,4-Dithiaspiro[4.11]hexadecan-6-one and 1,4-Dioxaspiro[4.5]decan-8-one. These compounds share similar structural features but differ in their specific functional groups and ring sizes. The uniqueness of this compound lies in its specific combination of a dioxane ring and a hexadecanone moiety, which imparts distinct chemical and physical properties .

Conclusion

1,4-Dioxaspiro[411]hexadecan-6-one is a compound of significant interest due to its unique structure and versatile applications

Properties

CAS No.

89874-34-0

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

1,4-dioxaspiro[4.11]hexadecan-6-one

InChI

InChI=1S/C14H24O3/c15-13-9-7-5-3-1-2-4-6-8-10-14(13)16-11-12-17-14/h1-12H2

InChI Key

MNSYYNKZVKQONL-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2(C(=O)CCCC1)OCCO2

Origin of Product

United States

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